2-(chloroacetyl)-5-methylisoxazol-3(2H)-one
Overview
Description
2-(Chloroacetyl)-5-methylisoxazol-3(2H)-one is a chemical compound with a unique structure that includes a chloroacetyl group and a methylisoxazole ring
Mechanism of Action
Target of Action
Chloroacetyl chloride, a related compound, is known to be a bifunctional compound that can form esters and amides . It can also form linkages with amines . This suggests that 2-(chloroacetyl)-5-methylisoxazol-3(2H)-one might interact with similar biological targets.
Mode of Action
Based on the properties of chloroacetyl chloride, it can be inferred that the compound might interact with its targets through the formation of esters and amides . The chloroacetyl group in the compound could potentially react with amines present in biological targets, leading to changes in their function .
Biochemical Pathways
It’s worth noting that biochemical pathways involve complex interactions between various molecules, and any changes in these interactions can have downstream effects . The compound’s potential to form esters and amides suggests that it might interfere with pathways involving these types of reactions .
Pharmacokinetics
The principles of pharmacokinetics suggest that the compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The compound’s potential to form esters and amides suggests that it might alter the function of its targets, leading to changes at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These might include the pH of the environment, the presence of other molecules, and temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloroacetyl)-5-methylisoxazol-3(2H)-one typically involves the reaction of 5-methylisoxazole with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Chloroacetyl)-5-methylisoxazol-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Oxidation and Reduction: The compound can undergo oxidation to form more complex derivatives or reduction to remove the chloroacetyl group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amides, while oxidation reactions can produce more complex isoxazole derivatives .
Scientific Research Applications
2-(Chloroacetyl)-5-methylisoxazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Chloroacetyl chloride: A related compound used in similar synthetic applications.
5-Methylisoxazole: The parent compound from which 2-(chloroacetyl)-5-methylisoxazol-3(2H)-one is derived.
2-Chloroethanol: Another chloroacetyl-containing compound with different applications
Uniqueness
This compound is unique due to its combination of a chloroacetyl group and a methylisoxazole ring, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(2-chloroacetyl)-5-methyl-1,2-oxazol-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3/c1-4-2-5(9)8(11-4)6(10)3-7/h2H,3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFORSNDYPDMIQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(O1)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585386 | |
Record name | 2-(Chloroacetyl)-5-methyl-1,2-oxazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38100-64-0 | |
Record name | 2-(Chloroacetyl)-5-methyl-1,2-oxazol-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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